4-Butylpyridine-2-carboxylic acid

Vue d'ensemble

Description

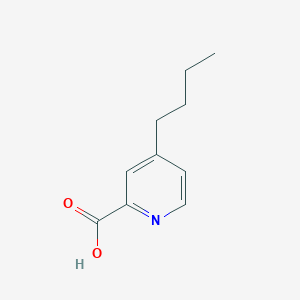

4-Butylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by a butyl group attached to the fourth position of the pyridine ring and a carboxylic acid group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of pyridine-2-carboxylic acid with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the butyl halide to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-butylpyridine-2-carboxylate esters. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas to reduce the ester to the corresponding carboxylic acid.

Analyse Des Réactions Chimiques

Table 1: Comparison of Catalytic Efficiency

| Catalyst | Reaction Time (min) | Yield (%) | Conditions |

|---|---|---|---|

| P2CA | 2–10 | 84–98 | Ethanol, 60°C |

| SDS | 720 | 97 | H₂O, 90°C |

| PEG-400 | 240 | 90 | 100–110°C |

| Microwave | 5 | 94 | EtOH:H₂O, 50°C |

Decarboxylative Radical Reactions

The compound participates in oxidative decarboxylation reactions, forming carbon-centered radicals. This reactivity aligns with the Minisci reaction mechanism , where:

-

Oxidative decarboxylation : Silver nitrate and ammonium persulfate oxidize the carboxylic acid to generate a radical.

-

Radical addition : The radical attacks electron-deficient aromatic systems (e.g., pyridinium salts).

-

Rearomatization : Forms substituted pyridines, such as 2-alkylpyridines .

Biological Activity and Prodrug Activation

4-Butylpyridine-2-carboxylic acid derivatives exhibit anti-mycobacterial activity. In a study targeting Mycobacterium tuberculosis:

-

MMV687254 , a pyridine carboxamide prodrug, hydrolyzes via AmiC-dependent cleavage to release 5-butyl-2-pyridinecarboxylic acid .

-

Mechanism : The free carboxylic acid disrupts bacterial growth through metal chelation and autophagy induction in macrophages .

-

Activity : MIC values of 1.56–3.125 μM against drug-resistant strains .

Table 2: Anti-Tubercular Activity of Derivatives

| Compound | MIC (μM) | Mechanism |

|---|---|---|

| MMV687254 | 1.56–3.1 | Prodrug (AmiC hydrolysis) |

| Free carboxylic acid | >50 | Metal chelation |

| Lead 30 | 0.78 | Dual autophagy induction |

Coordination Chemistry

The carboxylic acid group enables metal coordination, forming stable complexes:

-

Perovskite solar cells : Lead salts of pyridine-2-carboxylic acid (e.g., PbPyA₂) enhance device stability via surface passivation .

-

Tungsten complexes : Pyridine-2-thiolate ligands (structurally analogous) facilitate acetylene insertion into W–N bonds, influenced by steric and electronic effects .

Functional Group Transformations

The carboxylic acid moiety undergoes standard derivatization:

-

Esterification : Methyl esters of 5-butylpyridine-2-carboxylic acid show reduced anti-mycobacterial activity .

-

Amidation : Primary amides (e.g., MMV687254) are critical for prodrug activation, while secondary amides or ureas are inactive .

Steric and Electronic Effects

Substituents on the pyridine ring modulate reactivity:

-

Electron-donating groups (EDGs) : Accelerate reactions by stabilizing carbocation intermediates (e.g., 2,5-dimethoxybenzaldehyde completes in 2 minutes) .

-

Electron-withdrawing groups (EWGs) : Delay reactions (e.g., 4-nitrobenzaldehyde requires 10 minutes) .

Recyclability in Catalysis

Pyridine-2-carboxylic acid derivatives demonstrate recyclability:

Table 3: Catalyst Recycling Efficiency

| Cycle | Yield (%) |

|---|---|

| 1st | 98 |

| 2nd | 95 |

| 3rd | 86 |

| 4th | 80 |

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals that can be utilized in material science .

Biological Applications

- Antimicrobial Activity : Research indicates that derivatives of pyridine carboxylic acids exhibit antimicrobial properties. Studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential use in developing new antibiotics .

- Anticancer Research : Investigations into the biological activities of pyridine derivatives have revealed their potential in cancer treatment, particularly through mechanisms that induce autophagy in cancer cells .

Pharmaceutical Development

- Drug Development : The compound is being explored as an intermediate in pharmaceutical synthesis. Its structural characteristics make it a candidate for modifications aimed at enhancing therapeutic efficacy against various diseases, including tuberculosis and cancer .

Case Study 1: Antimicrobial Potential

A study highlighted the effectiveness of pyridine carboxamide derivatives against M. tuberculosis. The identified compound MMV687254 demonstrated significant bactericidal activity, comparable to established treatments like isoniazid, indicating the potential of related compounds like 4-butylpyridine-2-carboxylic acid in developing new anti-tubercular agents .

Case Study 2: Coordination Chemistry Applications

Research on the coordination properties of pyridine derivatives showed that this compound can form stable complexes with metals such as zinc and manganese. These complexes are useful in creating mixed-metal frameworks for applications in catalysis and material science .

Mécanisme D'action

The mechanism of action of 4-Butylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form hydrogen bonds with target molecules, while the butyl group may influence the compound’s hydrophobic interactions and overall binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine-2-carboxylic acid: Lacks the butyl group, making it less hydrophobic.

4-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a butyl group, resulting in different chemical properties.

4-Ethylpyridine-2-carboxylic acid: Contains an ethyl group, offering intermediate properties between the methyl and butyl derivatives.

Uniqueness

4-Butylpyridine-2-carboxylic acid is unique due to the presence of the butyl group, which enhances its hydrophobicity and may influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where increased hydrophobic interactions are beneficial.

Activité Biologique

4-Butylpyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a butyl group at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its distinct chemical properties and potential biological activities.

| Property | Details |

|---|---|

| Chemical Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Functional Groups | Carboxylic acid, Pyridine |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including resistant species. In particular, its derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, with some studies suggesting mechanisms involving autophagy induction in macrophages .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The carboxylic acid functional group is known to participate in hydrogen bonding, potentially enhancing interactions with inflammatory mediators or enzymes involved in inflammatory pathways.

The mechanism of action for this compound is multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes or receptors, influencing their activity and contributing to its biological effects.

- Hydrophobic Interactions : The butyl group enhances hydrophobic interactions, potentially increasing binding affinity to target molecules in biological systems.

- Prodrug Activation : Some derivatives of the compound are prodrugs that require metabolic activation to exert their antimicrobial effects, as seen with certain pyridine carboxamide derivatives .

Case Studies and Research Findings

- Study on Mycobacterium tuberculosis : A derivative of this compound was identified as a potent inhibitor of M. tuberculosis growth in vitro. It demonstrated bacteriostatic activity and enhanced efficacy in macrophage models compared to traditional antibiotics like isoniazid .

- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of pyridine carboxylic acids to enhance their biological activity. Variations in substituents have been shown to significantly impact their effectiveness against bacterial pathogens .

- Comparative Studies : In comparative analyses, this compound was found to exhibit superior activity against resistant bacterial strains compared to simpler analogs like pyridine-2-carboxylic acid, highlighting its potential as a lead compound for drug development.

Applications in Medicine and Industry

The potential applications of this compound extend beyond academic research:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new antimicrobial agents targeting resistant bacteria.

- Chemical Synthesis : The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules used in various industrial applications.

Propriétés

IUPAC Name |

4-butylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-4-8-5-6-11-9(7-8)10(12)13/h5-7H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKNPKZQZRFTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80527987 | |

| Record name | 4-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80527987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-39-7 | |

| Record name | 4-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80527987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.